Scientific Field: Organic Chemistry.
Application Summary: Indole derivatives are significant in natural products and drugs.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Scientific Field: Biochemistry.
Methods of Application: The compound was treated with CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 h to afford compound 3 in 89% yield.
Results or Outcomes: An 80% overall yield was demonstrated on a multi-gram scale.
Application Summary: An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported.
Methods of Application: The compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry.
Results or Outcomes: The compounds were found to have antioxidant, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators properties.
Scientific Field: Pharmacology.
Methods of Application: Researchers synthesize a variety of indole derivatives for screening different pharmacological activities.
Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Scientific Field: Medicinal Chemistry.
Application Summary: 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors.
Methods of Application: The specific methods of application would depend on the exact synthesis procedure for the phenanthridine-based Bcl-XL inhibitor.
Results or Outcomes: The outcomes of this application would be the successful synthesis of phenanthridine-based Bcl-XL inhibitors, which could potentially be used in cancer treatment.
Scientific Field: Pharmaceutical Chemistry.
Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is a chemical compound characterized by its unique structural features, including a bromine atom at position 5 of the benzene ring, two methyl groups at positions 2 of the dioxole ring, and a nitro group at position 6. Its molecular formula is C₉H₉BrN₁O₂, and it has a molecular weight of approximately 229.07 g/mol. This compound belongs to the class of benzodioxoles, which are known for their diverse chemical properties and biological activities .
Research indicates that compounds similar to 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole exhibit significant biological activities, including:
Several methods can be employed to synthesize 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole:
These methods often require careful control of reaction conditions to achieve high yields and purity.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole has potential applications in various fields:
Several compounds share structural similarities with 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole. Here are some notable examples:
| Compound Name | Structure Features |
|---|---|
| 5-Bromo-6-nitro-1,3-benzodioxole | Lacks methyl groups at position 2 |
| 2,2-Dimethyl-5-nitro-benzo[1,3]dioxole | Different positioning of nitro group |
| 5-Chloro-2,2-dimethyl-6-nitro-1,3-benzodioxole | Chlorine instead of bromine |
The uniqueness of 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole lies in its specific combination of substituents (bromine and nitro groups) along with its dimethyl substitution pattern. This combination may confer distinct chemical reactivity and biological properties compared to its analogs.
The sequential introduction of bromine and nitro groups onto the 1,3-benzodioxole scaffold is pivotal for achieving the target compound’s regiochemistry. Two primary synthetic routes dominate literature: bromination followed by nitration, and nitration followed by bromination. The former approach is widely preferred due to the electron-withdrawing effects of the nitro group, which can deactivate the aromatic ring and hinder subsequent electrophilic substitution.
Bromination typically employs molecular bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) at temperatures between 0–25°C. Under these conditions, the 5-position of 2,2-dimethyl-1,3-benzodioxole is selectively brominated due to steric and electronic directing effects from the methyl groups. Subsequent nitration utilizes a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The nitro group preferentially occupies the 6-position, adjacent to the bromine atom, due to the meta-directing influence of the existing bromine substituent.
Table 1: Comparative Analysis of Bromination-Nitration Sequences
| Sequence | Yield (%) | Regioselectivity Ratio (5-Br:6-NO₂) | Key Challenge |
|---|---|---|---|
| Br → NO₂ | 78–85 | 9:1 | Over-nitration at elevated temps |
| NO₂ → Br | 45–52 | 3:1 | Reduced Br reactivity post-nitration |
The superiority of the bromination-first pathway is evident in its higher yield and selectivity, as bromine’s strong electrophilicity is less impeded by the methyl groups compared to the nitro group’s deactivating effects.
The electronic configuration of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole has been extensively investigated using density functional theory calculations employing various exchange-correlation functionals and basis sets [10] [20]. The Becke three-parameter Lee-Yang-Parr hybrid functional has emerged as the most reliable method for predicting the electronic properties of this benzodioxole derivative [23] [25] [27].
Ground-state geometry optimizations performed using the B3LYP/6-311G(d,p) level of theory reveal that the compound adopts a non-planar configuration where the benzene ring maintains planarity while the dioxole ring exhibits puckering [20] [23]. The presence of both electron-withdrawing nitro and bromine substituents significantly influences the electronic density distribution throughout the molecular framework [10] .
The frontier molecular orbital energies calculated at various levels of theory demonstrate consistent trends across different computational approaches [25] [27]. The highest occupied molecular orbital energy ranges from -6.187 to -6.412 electron volts depending on the functional employed, while the lowest unoccupied molecular orbital energies span from -2.389 to -2.567 electron volts [10] [17] [20].
Table 1: Density Functional Theory Electronic Configuration Studies
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (D) | Reference |
|---|---|---|---|---|---|
| B3LYP/6-31G* | -6.234 | -2.567 | 3.667 | 4.823 | [20] [23] |
| B3LYP/6-311G(d,p) | -6.187 | -2.534 | 3.653 | 4.756 | [10] |
| B3LYP/6-311++G(d,p) | -6.203 | -2.548 | 3.655 | 4.789 | [25] |
| CAM-B3LYP/6-311G(d,p) | -6.412 | -2.389 | 4.023 | 4.634 | [17] |
| PBE0/6-311G(d,p) | -6.298 | -2.467 | 3.831 | 4.721 | [27] |
The calculated dipole moments range from 4.634 to 4.823 Debye units, indicating significant charge separation within the molecule [17] [25] [27]. This substantial dipole moment arises from the combined electron-withdrawing effects of the nitro and bromine substituents, which create an asymmetric charge distribution [10] [20] [23].
The energy gap between frontier orbitals varies between 3.653 and 4.023 electron volts across different computational methods [17] [25]. The Coulomb-attenuating method B3LYP functional produces the largest energy gap of 4.023 electron volts, reflecting its improved treatment of long-range electron interactions [17]. These energy gaps are consistent with the compound's potential for electronic excitation and charge transfer processes [10] [27].
The molecular orbital composition analysis reveals complex electronic interactions between the nitro and bromine substituents within the benzodioxole framework [28] [31]. The highest occupied molecular orbital exhibits predominantly π-character localized on the benzene ring with 78.4% contribution, demonstrating the aromatic system's role as the primary electron donor [28].
The nitro group significantly influences the unoccupied molecular orbital manifold, with the lowest unoccupied molecular orbital showing 67.2% localization on the nitro moiety [31]. This localization pattern indicates that the nitro group serves as the primary electron acceptor in potential charge transfer processes [28] [31].
Table 2: Molecular Orbital Analysis of Nitro-Bromo Electronic Interactions
| Orbital Type | Energy (eV) | Primary Character | Contribution (%) | Localization |
|---|---|---|---|---|
| HOMO | -6.187 | π-orbital on benzene ring | 78.4 | Delocalized |
| HOMO-1 | -7.234 | Non-bonding on dioxole oxygen | 12.6 | Localized |
| HOMO-2 | -8.156 | σ-orbital on C-O bonds | 8.9 | Localized |
| LUMO | -2.534 | π*-orbital on nitro group | 67.2 | Localized |
| LUMO+1 | -1.823 | π*-orbital on benzene ring | 23.8 | Delocalized |
| LUMO+2 | -1.245 | σ*-orbital on C-Br bond | 9.0 | Localized |
The bromine substituent contributes to the higher-energy unoccupied orbitals, particularly the LUMO+2 which exhibits 9.0% σ*-character associated with the carbon-bromine bond [28]. The dioxole oxygen atoms contribute significantly to the HOMO-1 through non-bonding orbital interactions, accounting for 12.6% of the orbital character [31].
The electronic coupling between the nitro and bromine substituents occurs primarily through the benzene ring π-system, facilitating charge delocalization and stabilization [28] [31]. Natural bond orbital analysis confirms that charge transfer from the benzene ring to the nitro group is the dominant electronic interaction, with secondary contributions from bromine-induced polarization effects [28] [31].
The molecular electrostatic potential maps calculated at the B3LYP/6-311G(d,p) level reveal that the nitro group exhibits the most negative electrostatic potential while the bromine atom shows moderately positive character [31]. This charge distribution pattern supports the assignment of electron-withdrawing roles to both substituents, with the nitro group being the stronger acceptor [28].
Comprehensive vibrational frequency calculations have been performed using density functional theory at the B3LYP/6-311G(d,p) level to characterize the harmonic vibrational modes of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole [20] [23] [34]. The calculated frequencies have been scaled by a factor of 0.9613 to account for systematic overestimation inherent in the B3LYP functional [20] [34].
The aromatic carbon-hydrogen stretching vibrations appear at 2967 reciprocal centimeters with moderate intensity of 45.6 kilometers per mole [20] [23]. The benzene ring stretching modes occur at 1523 reciprocal centimeters with high intensity of 123.4 kilometers per mole, reflecting the delocalized π-electron system [23] [34].
Table 4: Vibrational Frequency Mapping via Quantum Mechanical Simulations
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|---|---|
| ν(C-H) aromatic stretch | 3089 | 2967 | 45.6 | Aromatic C-H stretch |
| ν(C=C) ring stretch | 1584 | 1523 | 123.4 | Benzene ring vibration |
| ν(NO₂) asymmetric stretch | 1534 | 1474 | 245.8 | Nitro asymmetric stretch |
| ν(NO₂) symmetric stretch | 1356 | 1303 | 178.9 | Nitro symmetric stretch |
| ν(C-O) dioxole stretch | 1234 | 1186 | 89.7 | Dioxole C-O stretch |
| ν(C-Br) stretch | 678 | 651 | 34.5 | C-Br stretching |
| δ(C-H) in-plane bend | 1189 | 1143 | 67.8 | Aromatic C-H bending |
| δ(C-H) out-of-plane bend | 864 | 830 | 23.4 | Aromatic C-H wagging |
| ν(ring) breathing | 1034 | 993 | 56.7 | Ring breathing mode |
| γ(C-H) out-of-plane | 721 | 692 | 12.3 | Aromatic C-H torsion |
The nitro group vibrational modes dominate the mid-infrared region with the asymmetric stretching vibration at 1474 reciprocal centimeters exhibiting the highest intensity of 245.8 kilometers per mole [20] [23] [34]. The symmetric nitro stretching mode appears at 1303 reciprocal centimeters with substantial intensity of 178.9 kilometers per mole [23].
The dioxole ring contributes characteristic carbon-oxygen stretching vibrations at 1186 reciprocal centimeters with moderate intensity of 89.7 kilometers per mole [20] [34]. The carbon-bromine stretching vibration occurs at the lower frequency of 651 reciprocal centimeters with relatively weak intensity of 34.5 kilometers per mole, consistent with the heavy mass of the bromine atom [23] [34].
The aromatic carbon-hydrogen bending vibrations appear at 1143 reciprocal centimeters for in-plane deformations and 830 reciprocal centimeters for out-of-plane motions [20] [23]. The ring breathing mode at 993 reciprocal centimeters provides a characteristic fingerprint for the benzodioxole framework with intensity of 56.7 kilometers per mole [34].
The structural architecture of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole presents a unique pharmacophore that demonstrates significant potential in antiproliferative applications. The compound's molecular framework incorporates multiple functional groups that synergistically contribute to its biological activity through distinct mechanisms [1] [2] [3].
The bromo substitution at the C-5 position serves as a critical determinant of antiproliferative potency. This halogen substitution enhances cellular uptake through increased lipophilicity and facilitates membrane penetration, characteristics that are essential for effective cancer cell targeting [4]. Research on related benzodioxole derivatives has demonstrated that bromo-substituted compounds exhibit superior cancer cell selectivity compared to their non-halogenated counterparts [2] [3].
The nitro group at the C-6 position functions as an electron-withdrawing substituent that significantly influences the compound's cytotoxic properties. This functional group serves as a precursor for reactive intermediate formation through bioreduction processes, leading to enhanced oxidative stress in cancer cells [6]. The nitro group's electron-withdrawing nature also contributes to improved DNA binding affinity and cellular uptake mechanisms [7].
The dimethyl substituents at the C-2 position provide crucial metabolic stability and influence the compound's pharmacokinetic profile. These alkyl groups reduce susceptibility to metabolic degradation while maintaining optimal drug-like properties [8] [9]. The dimethyl substitution pattern also contributes to the compound's lipophilic character, facilitating cellular accumulation and bioavailability [10].
The benzodioxole ring system constitutes the core pharmacophore essential for antiproliferative activity. This heterocyclic framework provides the necessary structural rigidity and electronic properties for effective biological interactions [2] [11]. The methylenedioxy bridge within the benzodioxole system maintains conformational stability and enhances binding specificity to cellular targets [12] [3].
Structure-Activity Relationship Analysis reveals that the combination of electron-withdrawing substituents (bromo and nitro groups) with the benzodioxole core creates an optimal molecular architecture for antiproliferative activity. The planar aromatic structure facilitates intercalation with nucleic acids, while the extended conjugation system enables potential photodynamic activation [13] [14]. Comparative studies of benzodioxole derivatives have demonstrated that compounds containing both bromo and nitro substituents exhibit enhanced cytotoxicity against human cancer cell lines, with IC50 values typically ranging from 10-50 µM [9] [10].
The enzyme inhibition profile of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole encompasses multiple cancer-related targets, with particular emphasis on metabolic enzymes that play crucial roles in tumor cell proliferation and survival [13] [14] [15].
Lactate dehydrogenase A represents a critical target for cancer therapy due to its central role in the Warburg effect and aerobic glycolysis in malignant cells [13] [16] [14]. The binding affinity of benzodioxole derivatives to LDHA has been extensively characterized through both experimental and computational approaches.
Binding Mechanism and Affinity Profile: Benzodioxole-based compounds demonstrate competitive inhibition with respect to the nicotinamide adenine dinucleotide (NAD+) cofactor, with IC50 values ranging from 13.63 µM to 47.2 µM for structurally related derivatives [13] [16]. The binding mechanism involves multiple non-covalent interactions, including aromatic stacking interactions between the benzodioxole ring system and aromatic residues in the enzyme active site [14] [15].
Molecular Interactions: The primary binding interactions occur through hydrogen bonding with critical amino acid residues Asp140 and Glu191, which are essential for enzyme catalysis [14] [15]. The benzodioxole ring system engages in π-π stacking interactions with aromatic residues, while the electron-withdrawing substituents (bromo and nitro groups) participate in electrostatic interactions that enhance binding affinity [13] [17].
Selectivity Profile: Benzodioxole derivatives exhibit preferential inhibition of LDHA over LDHB, with selectivity ratios reaching 16-fold in optimized derivatives [14] [15]. This selectivity is attributed to subtle differences in the active site architecture between the two isoforms, particularly in the cofactor binding region where the benzodioxole pharmacophore demonstrates enhanced complementarity to LDHA [17].
Structure-Activity Relationships: The presence of electron-withdrawing substituents enhances LDHA binding affinity through improved electrostatic interactions with the enzyme active site [13] [14]. The planar aromatic structure of the benzodioxole core provides optimal geometry for binding, while the methylenedioxy bridge contributes to conformational rigidity that maintains favorable binding orientations [15].
α-Amylase inhibition represents another significant therapeutic target for benzodioxole derivatives, particularly in the context of metabolic disorders and cancer-related glucose metabolism [18] [19] [20].
Inhibition Kinetics: Benzodioxole derivatives demonstrate mixed-type inhibition kinetics against α-amylase, indicating binding at both the active site and allosteric sites [18] [19]. The inhibition constants (Ki) vary depending on the specific substitution pattern, with compounds containing carboxylic acid groups showing superior potency (IC50 values of 0.68-1.11 µg/mL) [18] [19].
Binding Site Interactions: Molecular docking studies reveal that benzodioxole derivatives bind within the enzyme active site through multiple hydrogen bonding interactions with critical catalytic residues [18] [19]. The primary binding contacts occur with Ile235 and Glu233, which are essential for enzyme catalysis [18]. Additional stabilizing interactions include π-π stacking with Tyr151 and charge-π interactions with His201 [18].
Selectivity and Specificity: The benzodioxole pharmacophore demonstrates high selectivity for α-amylase over other carbohydrate-metabolizing enzymes [18] [19]. This selectivity is attributed to the specific geometry and electronic properties of the benzodioxole ring system, which provides optimal complementarity to the α-amylase active site [18].
Structure-Activity Relationships: The carboxylic acid functionality significantly enhances α-amylase inhibition potency compared to ester derivatives, with average IC50 values of 5.19 µg/mL versus 19.42 µg/mL respectively [18]. The presence of halogen substituents (particularly bromo and chloro groups) improves binding affinity through enhanced hydrophobic interactions with the enzyme active site [18] [19].
Kinetic Parameters: Detailed kinetic analysis reveals that benzodioxole derivatives exhibit non-competitive inhibition characteristics with respect to the starch substrate, suggesting allosteric binding mechanisms [18] [20]. The inhibition constants demonstrate that compounds with methoxy substituents provide additional binding interactions that compensate for the absence of carboxylic acid groups [18].
The photodynamic therapy applications of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole represent an emerging area of therapeutic development, leveraging the compound's unique photochemical properties for targeted cancer treatment [21] [22] [23].
Photosensitizer Design Principles: The molecular architecture of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole incorporates essential features for photosensitizer function, including an extended aromatic system for light absorption and heavy atom substitution for enhanced intersystem crossing [21] [22]. The bromo substituent provides the heavy atom effect necessary for efficient singlet-to-triplet state conversion, while the nitro group serves as a chromophore for light absorption in the visible spectrum .
Photophysical Properties: The compound's photophysical characteristics are influenced by the electron-withdrawing nature of both bromo and nitro substituents, which modulate the excited state properties and photochemical reactivity [21] [22]. The benzodioxole core provides structural stability under photochemical conditions, while the dimethyl substituents enhance metabolic stability during photodynamic treatment [23] .
Reactive Oxygen Species Generation: The photodynamic mechanism involves both Type I and Type II photochemical reactions, leading to the formation of reactive oxygen species and radical intermediates [21] [25]. The nitro group can undergo photoreduction to generate reactive nitrogen species, while the aromatic system participates in energy transfer processes for singlet oxygen generation [22] .
Tissue Penetration and Localization: The lipophilic character of the compound facilitates tissue penetration and cellular uptake, essential properties for effective photodynamic therapy [21] [26]. The benzodioxole framework provides optimal balance between hydrophobic and hydrophilic characteristics, enabling efficient cellular accumulation while maintaining solubility in biological media [23].
Therapeutic Applications: Photodynamic therapy applications include both antimicrobial photoinactivation and anticancer treatment strategies [22] [23]. The compound's ability to generate reactive oxygen species upon light activation makes it suitable for targeted destruction of pathogenic bacteria and cancer cells [21] . The photochemical selectivity allows for precise spatial and temporal control of therapeutic effects, minimizing damage to healthy tissues [26].
Development Strategies: Current development approaches focus on optimizing the photosensitizer properties through structural modifications and formulation strategies [21] [22]. The incorporation of targeting moieties and delivery systems enhances tumor selectivity and therapeutic efficacy [23]. Advanced photodynamic therapy protocols utilize specific wavelength irradiation to maximize photochemical activation while minimizing photodamage to surrounding tissues [26] .